2-(diethylamino)ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate
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Overview
Description
2-(Diethylamino)ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound features an indole core, which is a significant heterocyclic system in natural products and drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives typically involves the construction of the indole ring followed by functionalization. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . For 2-(diethylamino)ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate, the synthesis may involve the following steps:
Formation of the Indole Core: Starting with a suitable precursor, such as 5-methoxyindole, the indole core is constructed.
Functionalization: The indole core is then functionalized to introduce the diethylaminoethyl and carboxylate groups.
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, is common in large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
2-(Diethylamino)ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(diethylamino)ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological processes, contributing to the compound’s therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-N,N-dimethyltryptamine: Another indole derivative with similar structural features.
Omeprazole: Contains a methoxy group and is used as a proton pump inhibitor.
Uniqueness
2-(Diethylamino)ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate is unique due to its specific functional groups and the combination of the diethylaminoethyl and carboxylate moieties.
Properties
Molecular Formula |
C18H26N2O3 |
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Molecular Weight |
318.4 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 5-methoxy-1,2-dimethylindole-3-carboxylate |
InChI |
InChI=1S/C18H26N2O3/c1-6-20(7-2)10-11-23-18(21)17-13(3)19(4)16-9-8-14(22-5)12-15(16)17/h8-9,12H,6-7,10-11H2,1-5H3 |
InChI Key |
LSOCQPVOIHPFPK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC)C)C |
Origin of Product |
United States |
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